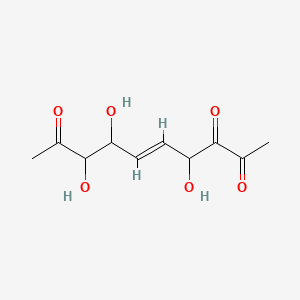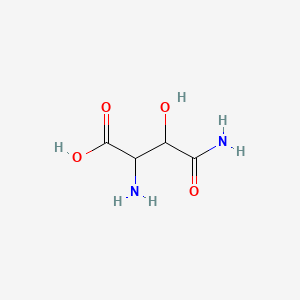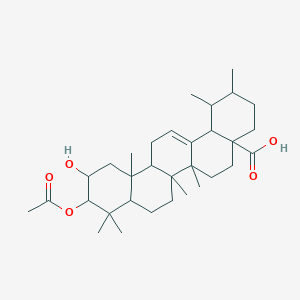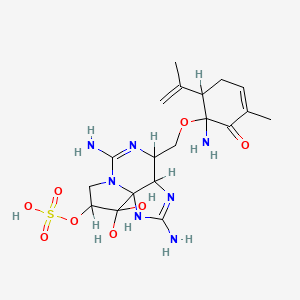
2-Bromo-6-(hydroxymethyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(hydroxymethyl)-4-methylphenol is an organic compound with the molecular formula C8H9BrO2 This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenol ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Brom-6-(Hydroxymethyl)-4-methylphenol beinhaltet typischerweise die Bromierung von 4-Methylphenol (p-Kresol) gefolgt von der Einführung einer Hydroxymethylgruppe. Ein gängiges Verfahren beinhaltet die Verwendung von Brom in Gegenwart eines Katalysators, um eine selektive Bromierung an der 2-Position des Phenolrings zu erreichen. Die Hydroxymethylgruppe kann dann durch eine Formylierungsreaktion mit Formaldehyd unter basischen Bedingungen eingeführt werden.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des gewünschten Produkts verbessern. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um 2-Brom-6-(Hydroxymethyl)-4-methylphenol mit hoher Reinheit zu erhalten.
Arten von Reaktionen:
Oxidation: Die Hydroxymethylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Das Bromatom kann mit Reduktionsmitteln wie Zink in Essigsäure zu einem Wasserstoffatom reduziert werden.
Substitution: Das Bromatom kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen wie Aminen oder Thiolen eingehen, um entsprechende substituierte Produkte zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Zink in Essigsäure, Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: 2-Brom-6-(Carboxymethyl)-4-methylphenol.
Reduktion: 2-Hydroxy-6-(Hydroxymethyl)-4-methylphenol.
Substitution: Verschiedene substituierte Phenole, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und kann in verschiedenen organischen Reaktionen verwendet werden.
Biologie: Die phenolische Struktur der Verbindung kann antimikrobielle Eigenschaften aufweisen, was sie zu einem Kandidaten für biologische Studien macht.
Medizin: Es werden laufend Forschungen betrieben, um sein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff in der Medikamentenentwicklung zu untersuchen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien, Farbstoffen und Polymeren eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Brom-6-(Hydroxymethyl)-4-methylphenol hängt stark von seiner chemischen Struktur und der spezifischen Anwendung ab. In biologischen Systemen kann die phenolische Hydroxylgruppe an Wasserstoffbrückenbindungen und Elektronendonationen teilnehmen und so möglicherweise mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren. Das Bromatom kann ebenfalls eine Rolle bei der Modulation der Reaktivität und Bindungsaffinität der Verbindung spielen.
Ähnliche Verbindungen:
2-Brom-6-(Hydroxymethyl)pyridin: Ähnlich in der Struktur, enthält jedoch einen Pyridinring anstelle eines Phenolrings.
4-Brom-2-(Hydroxymethyl)phenol: Ähnlich, jedoch mit unterschiedlichen Positionen der Brom- und Hydroxymethylgruppen.
2-Chlor-6-(Hydroxymethyl)-4-methylphenol: Enthält ein Chloratom anstelle eines Bromatoms.
Einzigartigkeit: 2-Brom-6-(Hydroxymethyl)-4-methylphenol ist aufgrund seines spezifischen Substitutionsschemas am Phenolring einzigartig, das seine Reaktivität und Interaktionen in chemischen und biologischen Systemen beeinflussen kann. Das Vorhandensein sowohl eines Bromatoms als auch einer Hydroxymethylgruppe bietet Vielseitigkeit in synthetischen Anwendungen und potenzieller biologischer Aktivität.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(hydroxymethyl)-4-methylphenol largely depends on its chemical structure and the specific application. In biological systems, the phenolic hydroxyl group can participate in hydrogen bonding and electron donation, potentially interacting with biological targets such as enzymes or receptors. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-(hydroxymethyl)pyridine: Similar in structure but contains a pyridine ring instead of a phenol ring.
4-Bromo-2-(hydroxymethyl)phenol: Similar but with different positions of the bromine and hydroxymethyl groups.
2-Chloro-6-(hydroxymethyl)-4-methylphenol: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-6-(hydroxymethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a bromine atom and a hydroxymethyl group provides versatility in synthetic applications and potential biological activity.
Eigenschaften
CAS-Nummer |
43135-49-5 |
|---|---|
Molekularformel |
C8H9BrO2 |
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
2-bromo-6-(hydroxymethyl)-4-methylphenol |
InChI |
InChI=1S/C8H9BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3,10-11H,4H2,1H3 |
InChI-Schlüssel |
PQNNGCLGAJSAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)




![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)
![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)
